

# 3-(Diethylamino)propanoic acid hydrochloride properties

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## Compound of Interest

Compound Name: 3-(Diethylamino)propanoic acid

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An In-Depth Technical Guide to **3-(Diethylamino)propanoic Acid** Hydrochloride: Synthesis, Characterization, and Application

## Introduction

**3-(Diethylamino)propanoic acid** hydrochloride, also known as N,N-Diethyl- $\beta$ -alanine hydrochloride, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing both a tertiary amine and a carboxylic acid moiety, this molecule serves as a versatile synthetic building block. Its structural framework allows for its incorporation into larger, more complex molecules as a flexible linker or as a scaffold for further chemical modification. This guide provides a comprehensive technical overview of its core properties, a detailed methodology for its synthesis and purification, robust analytical procedures for its characterization, and insights into its applications as a synthetic intermediate.

## Section 1: Core Physicochemical and Structural Properties

The hydrochloride salt form of **3-(diethylamino)propanoic acid** enhances its stability and simplifies handling by converting the basic tertiary amine into a more crystalline, less hygroscopic solid. This section outlines its fundamental identifiers and physicochemical characteristics.

**Table 1: Chemical Identifiers**

Identifier	Value	Source
Chemical Name	3-(diethylamino)propanoic acid hydrochloride	[1]
Synonyms	N,N-Diethyl-β-alanine hydrochloride	[1]
CAS Number	15674-67-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	181.66 g/mol	[1][2]
InChIKey	QQVHFNAGPZTCBE-UHFFFAOYSA-N	[1][3]
Canonical SMILES	CCN(CC)CCC(=O)O.Cl	[1][4]

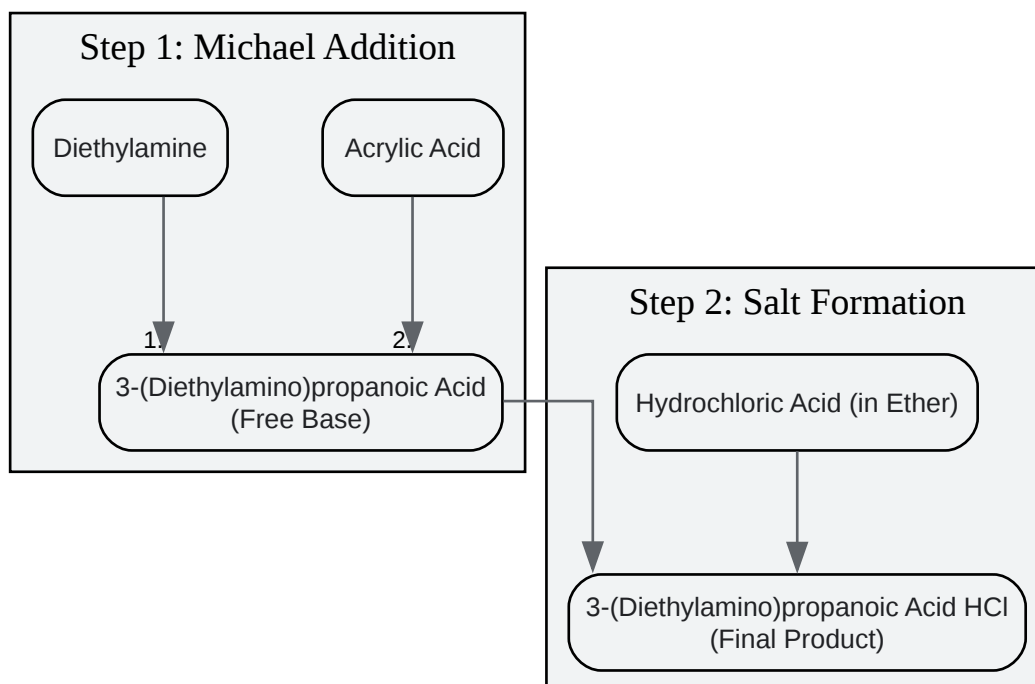
**Table 2: Physicochemical Data**

Property	Value	Source
Appearance	White to almost white crystalline powder	
Melting Point	144.0 to 148.0 °C	
Purity	>98.0%	
Solubility	Soluble in DMSO and water	[3][5]

## Section 2: Synthesis and Purification Protocol

The synthesis of **3-(diethylamino)propanoic acid** is most commonly achieved via a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds.[6] This involves the conjugate addition of a nucleophile, in this case, diethylamine, to an α,β-unsaturated carbonyl compound, acrylic acid. The resulting free base is then converted to its hydrochloride salt.

## Conceptual Synthesis Pathway



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Caption: Synthesis workflow for **3-(Diethylamino)propanoic acid HCl**.

## Step-by-Step Synthesis Methodology

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

- Reaction Setup:
  - Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.
  - Place the flask in an ice-water bath to maintain a low temperature.
- Michael Addition:
  - Charge the flask with acrylic acid (e.g., 0.1 mol).

- Add diethylamine (e.g., 0.1 mol) dropwise via the dropping funnel to the stirred acrylic acid over 30-45 minutes.
- Causality: The addition is performed slowly and at 0-5 °C to control the highly exothermic nature of the amine addition reaction, preventing unwanted side reactions and ensuring safety.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion.
- Isolation of the Free Base:
  - The reaction mixture, containing the crude **3-(diethylamino)propanoic acid**, can be used directly for the next step. Removal of any unreacted starting materials can be achieved by vacuum distillation, but for salt formation, this is often unnecessary.
- Hydrochloride Salt Formation and Purification:
  - Dissolve the crude product in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
  - Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in diethyl ether while stirring vigorously.
  - Causality: The hydrochloride salt is typically insoluble in non-polar organic solvents like ether. This step serves as both the salt formation and the initial purification, as the product precipitates out of the solution.
  - A white solid, **3-(diethylamino)propanoic acid** hydrochloride, will precipitate. Continue stirring in the cold for 30 minutes to maximize precipitation.
- Final Purification (Recrystallization):
  - Collect the crude solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.
  - For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add

diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

- Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.

## Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, while titration provides a reliable method for assessing purity.

### Structural Verification by $^1\text{H}$ NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule's structure. The spectrum is typically run in a deuterated solvent like DMSO- $d_6$  or  $\text{D}_2\text{O}$ .<sup>[3]</sup>

Table 3:  $^1\text{H}$  NMR Spectral Data (399.65 MHz, DMSO- $d_6$ )<sup>[3]</sup>

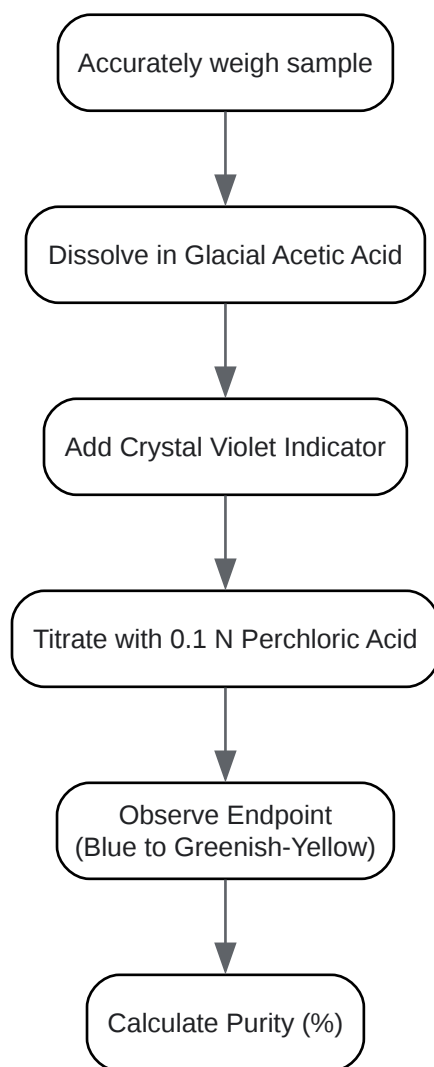
Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	3.217	Quartet	4H
-N-CH <sub>2</sub> -	3.085	Triplet	2H
-CH <sub>2</sub> -COOH	2.826	Triplet	2H
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	1.218	Triplet	6H

Interpretation: The chemical shifts and splitting patterns are consistent with the proposed structure. The electron-withdrawing effect of the protonated amine and the carboxylic acid deshields the adjacent methylene protons.<sup>[7]</sup> The integration values correspond to the number of protons in each unique chemical environment, confirming the overall structure.

### Purity Assessment by Non-Aqueous Titration

The purity of the hydrochloride salt can be accurately determined by a non-aqueous acid-base titration.

## Workflow for Titrimetric Analysis



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Caption: Titration workflow for purity assessment.

## Step-by-Step Titration Protocol

- Preparation:
  - Accurately weigh approximately 150-200 mg of the dried **3-(diethylamino)propanoic acid** hydrochloride sample into a 125 mL Erlenmeyer flask.

- Prepare a 0.1 N solution of perchloric acid in glacial acetic acid and standardize it against primary standard potassium hydrogen phthalate (KHP).
- Titration Procedure:
  - Add 25 mL of glacial acetic acid to the flask containing the sample and gently swirl to dissolve.
  - Add 2-3 drops of crystal violet indicator solution. The solution will appear blue or violet.
  - Causality: Glacial acetic acid is used as the solvent because it is a weakly acidic medium that allows the weakly basic hydrochloride salt to be titrated as a base. Perchloric acid is a very strong acid in this medium, providing a sharp endpoint.
  - Titrate the sample solution with the standardized 0.1 N perchloric acid until the color changes from blue to a stable greenish-yellow endpoint.
- Calculation:
  - Record the volume of perchloric acid titrant used.
  - Calculate the purity using the following formula:  $\text{Purity (\%)} = (V \times N \times \text{MW}) / (W \times 10)$   
Where:
    - V = Volume of perchloric acid (mL)
    - N = Normality of perchloric acid (eq/L)
    - MW = Molecular weight of the sample (181.66 g/mol )
    - W = Weight of the sample (mg)
  - Self-Validation: The protocol is validated by running a blank titration (titrating the solvent and indicator alone) and subtracting this volume from the sample titration volume. The method's precision can be established by performing triplicate analyses.[\[8\]](#)

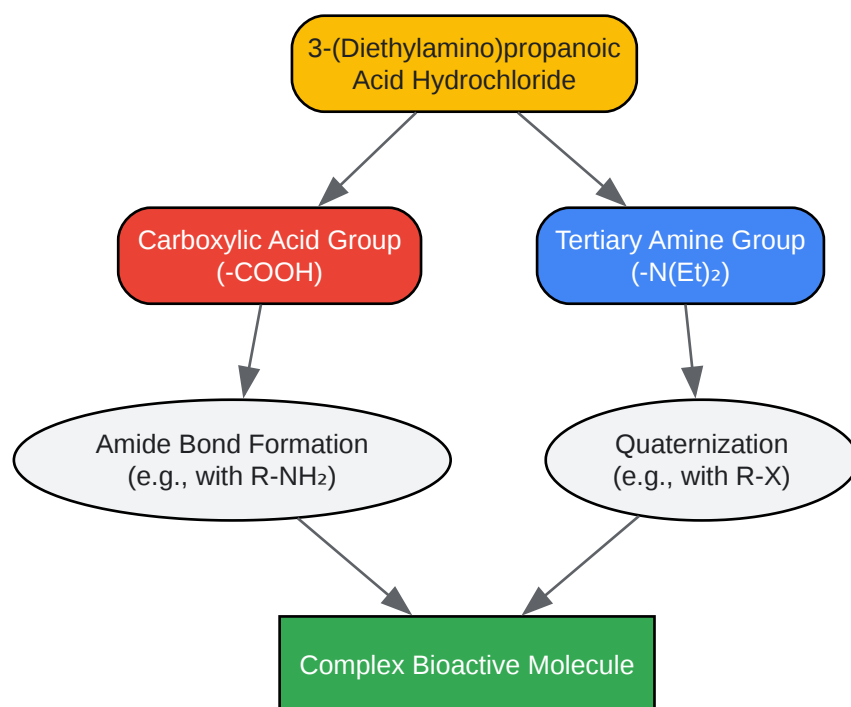
## Section 4: Applications in Research and Drug Development

**3-(Diethylamino)propanoic acid** hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its two functional groups.

- **As a Linker:** The propanoic acid chain provides a flexible three-carbon spacer. The carboxylic acid can be activated and coupled with amines to form amides, while the tertiary amine can act as a basic handle to improve solubility or serve as a reactive site for quaternization.
- **Scaffold for Derivatization:** It is a derivative of  $\beta$ -alanine, a naturally occurring  $\beta$ -amino acid. [9] Modifications of the  $\beta$ -alanine scaffold are a common strategy in medicinal chemistry to develop analogues of bioactive molecules with improved pharmacokinetic or pharmacodynamic properties.[6]
- **Synthesis of Novel Compounds:** It has been used as a nucleophilic agent that reacts with other functional groups, such as epoxides, to build more complex molecular architectures.[4] Aryl propionic acid derivatives, a broader class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[10]

## Conceptual Role as a Synthetic Building Block





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Caption: Bifunctional reactivity enabling complex molecule synthesis.

## Section 5: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

- Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards<sup>[1]</sup>:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.
- Handling:
  - Avoid contact with skin, eyes, and clothing.[\[11\]](#)
  - Avoid breathing dust.
  - Wash hands thoroughly after handling.
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[12\]](#)
  - The material may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[\[12\]](#)
- Disposal:
  - Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[11\]](#)

## Conclusion

**3-(Diethylamino)propanoic acid** hydrochloride is a valuable and versatile reagent for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical characterization profile make it a reliable building block for researchers. The bifunctional nature of the molecule provides synthetic chemists with a flexible tool for constructing novel compounds with potential applications in pharmacology and materials science. Adherence to the detailed protocols for synthesis, analysis, and safe handling outlined in this guide will enable researchers to effectively utilize this compound in their development programs.

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